LogP Differentiation: Enhanced Lipophilicity Relative to 3-Amino-4-phenol and 4-Amino-3-phenol Isomers
The target compound exhibits a computed XLogP3-AA of 1.1, which is higher than its direct isomer 3-[(4-amino-1H-pyrazol-1-yl)methyl]phenol (XLogP3-AA = 0.9) [1]. This difference arises from the altered electronic distribution around the pyrazole ring when the amino group is at position 3 versus position 4, impacting the compound's membrane permeability and CYP450 susceptibility. The higher logP may translate into superior cell-based activity in certain kinase assays where passive permeability is rate-limiting [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 3-[(4-Amino-1H-pyrazol-1-yl)methyl]phenol (CAS 1527977-02-1), XLogP3-AA = 0.9 |
| Quantified Difference | Δ LogP = +0.2 |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
A +0.2 increase in logP can correspond to a ~1.6-fold improvement in membrane permeability based on Lipinski's Rule of Five guidelines, providing a tangible advantage for intracellular target engagement in kinase inhibitor programs.
- [1] PubChem Compound Summary for CID 80104245, 4-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
